GSK926
Description
Overview of Epigenetic Mechanisms in Gene Expression
The primary epigenetic mechanisms include DNA methylation, histone modifications, and non-coding RNA regulation. nih.gov These processes work together to control which genes are turned on or off, influencing cellular function and phenotype. nih.gov
DNA methylation is a well-studied epigenetic mechanism involving the addition of a methyl group to the DNA molecule, typically at cytosine bases. whatisepigenetics.comepigentek.com This modification often leads to gene silencing by either inhibiting the binding of transcription factors to the DNA or by recruiting proteins that promote a repressive chromatin state. nih.govptglab.com The patterns of DNA methylation are dynamic and essential for normal development and cellular differentiation. nih.gov
Histones are proteins around which DNA is wound to form a compact structure called chromatin. genemod.net Chemical modifications to histone proteins, such as acetylation, methylation, phosphorylation, and ubiquitination, can alter chromatin structure and accessibility of DNA to transcription factors. biomodal.comnews-medical.netcd-genomics.com For instance, histone acetylation is often associated with open, transcriptionally active chromatin, while certain types of histone methylation are linked to condensed, silent chromatin. news-medical.netcd-genomics.com
Non-coding RNAs (ncRNAs) are RNA molecules that are not translated into proteins but play a significant role in regulating gene expression. cd-genomics.comwhatisepigenetics.com They can be broadly categorized into short ncRNAs (like microRNAs, siRNAs, and piRNAs) and long ncRNAs (lncRNAs). whatisepigenetics.comspandidos-publications.com These ncRNAs can influence gene expression at both the transcriptional and post-transcriptional levels by guiding chromatin-modifying complexes to specific genomic locations, inducing mRNA degradation, or inhibiting translation. cd-genomics.comwhatisepigenetics.comnih.gov
Histone Lysine (B10760008) Methyltransferases (HKMTs) in Biological Processes
Histone lysine methyltransferases (HKMTs) are enzymes that catalyze the transfer of methyl groups to lysine residues on histone proteins. wikipedia.org This methylation can either activate or repress gene transcription depending on the specific lysine residue that is modified. wikipedia.org HKMTs are crucial for a wide range of cellular processes. wikipedia.org
HKMTs play a critical role in the regulation of the cell cycle. For example, the methylation of histone H4 at lysine 20 (H4K20) is tightly regulated throughout the cell cycle and is important for processes like DNA replication and chromosome segregation. mdpi.comtandfonline.com The histone methyltransferase Pr-set7/SETD8, which monomethylates H4K20, is essential for the reactivation of neural stem cells from a quiescent state by upregulating cell cycle regulators. embopress.org Additionally, some H3K9 methyltransferases regulate proteins involved in proliferation and cell cycle control. frontiersin.org
HKMTs are fundamental to cell differentiation and development by establishing and maintaining cell type-specific gene expression patterns. frontiersin.orgfrontiersin.org For instance, the HKMT G9a, which is responsible for the majority of H3K9 dimethylation, is required for the repression of pluripotency genes during embryonic stem cell differentiation. frontiersin.org It also plays a complex role in the differentiation of immune cells, such as T helper cells. stemcell.comnih.gov Similarly, the HKMT MMSET is essential for normal hematopoietic development and B cell differentiation. ashpublications.org
The Chemical Compound GSK926
This compound is a potent and selective chemical inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homologue 2). medkoo.comnih.govmedchemexpress.com It acts as a SAM-competitive inhibitor, meaning it competes with the co-factor S-adenosyl-L-methionine (SAM) to block the enzymatic activity of EZH2. medkoo.comnih.gov EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. nih.gov
The identification of this compound and other similar small molecule inhibitors has provided valuable tools for studying the biological functions of EZH2. nih.gov These inhibitors have been shown to suppress H3K27me3 levels and inhibit the activity of EZH2 in various cancer cell lines. google.com
Below is a table summarizing the key properties of this compound:
| Property | Description | Source |
| IUPAC Name | N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole-4-carboxamide | medkoo.com |
| CAS Number | 1346704-13-9 | medkoo.com |
| Molecular Formula | C29H35N7O2 | medkoo.com |
| Molecular Weight | 513.64 g/mol | medkoo.com |
| Mechanism of Action | Selective, SAM-competitive inhibitor of EZH2 | medkoo.comnih.gov |
| Target | Histone lysine methyltransferase EZH2 | medchemexpress.com |
| Inhibitor Type | Small molecule | nih.gov |
| Biological Effect | Suppresses H3K27me3 levels | google.com |
Impact on Cell Death Pathways
The inhibition of EZH2 by compounds such as GSK126, a closely related inhibitor to this compound, has been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Apoptosis is a regulated process essential for removing damaged or unwanted cells and maintaining tissue homeostasis. mdpi.com It can be initiated through two main pathways: the extrinsic pathway, triggered by external death signals, and the intrinsic (or mitochondrial) pathway, which responds to internal cellular stress. mdpi.comaging-us.com
Studies on EZH2 inhibitors have demonstrated their ability to trigger apoptosis in various cancer cell lines. For instance, treatment of osteosarcoma cells with the EZH2 inhibitor GSK126 led to a significant, dose-dependent increase in apoptosis. nih.gov This process is often characterized by the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion. mdpi.com Research indicates that the inhibition of EZH2 catalytic activity can lead to the activation of caspases and subsequent cell death. aacrjournals.org In addition to apoptosis, EZH2 inhibition can also induce other forms of cell death, such as autophagy, a process where cells degrade their own components. nih.gov The induction of these cell death pathways is a key mechanism through which EZH2 inhibitors exert their anti-tumor effects. nih.govaacrjournals.org
The Polycomb Repressive Complex 2 (PRC2) and its Catalytic Subunit EZH2
Central to the process of histone methylation-mediated gene silencing is the Polycomb Repressive Complex 2 (PRC2). frontiersin.org This multi-protein complex is a key player in maintaining cellular identity and regulating developmental genes. bmbreports.orgnih.gov Its dysregulation is frequently implicated in various diseases, particularly cancer. bmbreports.orgfrontiersin.org
Composition and Structure of PRC2
The core of the mammalian PRC2 is composed of three essential subunits:
Enhancer of zeste homolog 2 (EZH2) or its paralog EZH1. frontiersin.org
Suppressor of zeste 12 (SUZ12) . frontiersin.org
Embryonic ectoderm development (EED) . frontiersin.org
EZH2 as the Catalytic Component of PRC2
EZH2 is the enzymatic heart of the PRC2 complex. nih.govplos.org It contains a highly conserved domain known as the SET domain, which is the site of the histone methyltransferase (HMT) activity. frontiersin.orgresearchgate.net While EZH2 possesses the catalytic machinery, its activity is critically dependent on its incorporation into the PRC2 complex. plos.org Interactions with EED and SUZ12 are required to configure the EZH2 SET domain into a catalytically competent state. nih.govplos.org EZH1, a close homolog of EZH2, can also serve as the catalytic subunit, but the PRC2/EZH2 complex generally exhibits significantly higher methyltransferase activity and is more prevalent in rapidly dividing cells. bmbreports.org
Catalytic Activity of EZH2: Histone H3 Lysine 27 Trimethylation (H3K27me3)
The primary and most well-characterized function of the PRC2/EZH2 complex is the methylation of lysine 27 on histone H3 (H3K27). uniprot.orgpnas.org Using S-adenosyl-L-methionine (SAM) as a methyl group donor, EZH2 sequentially adds one, two, and finally three methyl groups to the lysine residue, resulting in H3K27me1, H3K27me2, and H3K27me3. nih.govuniprot.org The trimethylated state, H3K27me3, is a robust and well-established epigenetic mark for transcriptional repression. frontiersin.orgfrontiersin.org The complex displays a "read-and-write" mechanism where the EED subunit can bind to a pre-existing H3K27me3 mark ("read"), which allosterically activates the EZH2 subunit to place a new H3K27me3 mark ("write") on an adjacent histone, facilitating the spread of this repressive signal along the chromatin. bmbreports.orgportlandpress.com
Transcriptional Repression Mediated by H3K27me3
The presence of the H3K27me3 mark on histone tails leads to gene silencing through several mechanisms. plos.org Primarily, this modification creates a binding site for other repressive protein complexes, most notably the Polycomb Repressive Complex 1 (PRC1). nih.gov PRC1 can then further modify chromatin, for instance by ubiquitinating histone H2A, and promote chromatin compaction. nih.gov This compaction makes the DNA physically inaccessible to transcription factors and the RNA polymerase machinery, effectively shutting down gene expression in that region. pnas.orgasm.org This process is vital for silencing developmental genes in differentiated cells and maintaining specific gene expression patterns. plos.org
Aberrant EZH2 Activity in Pathological Conditions
The precise regulation of EZH2 activity is critical for normal cell function, and its dysregulation is a common feature in many human cancers. aacrjournals.orgmdpi.com Aberrant EZH2 activity can manifest as either overexpression or through mutations that alter its catalytic function. aacrjournals.org
Overexpression of EZH2 is frequently observed in a wide range of solid tumors, including prostate, breast, lung, and bladder cancers, and often correlates with advanced disease and poor prognosis. aacrjournals.orgaacrjournals.orgiiarjournals.org In these cases, elevated EZH2 levels lead to widespread increases in the repressive H3K27me3 mark, causing the inappropriate silencing of tumor suppressor genes that would normally control cell growth and proliferation. aacrjournals.orgmdpi.com
In addition to overexpression, specific "hotspot" mutations in the SET domain of EZH2 have been identified, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. bmbreports.orgmskcc.org These mutations, such as the Y641 (or Y646 in some numbering) and A677 mutations, result in a gain-of-function. bmbreports.orgaacrjournals.org While wild-type EZH2 is less efficient at converting H3K27me2 to H3K27me3, these mutant forms exhibit enhanced catalytic activity specifically for this reaction, leading to a dramatic accumulation of the H3K27me3 mark and profound gene repression. bmbreports.orgmskcc.org This hyper-trimethylation drives lymphomagenesis, making the catalytic activity of these mutant EZH2 enzymes a prime target for therapeutic intervention with inhibitors like this compound. aacrjournals.orgmskcc.org
Data Tables
Table 1: Core and Accessory Subunits of the Human PRC2 Complex
| Subunit Class | Protein Name(s) | Primary Function |
| Core Catalytic | EZH2, EZH1 | Contains the SET domain for H3K27 methylation. frontiersin.orgresearchgate.net |
| Core Structural | SUZ12 | Essential for complex integrity and EZH2 activity. encyclopedia.pubfrontiersin.org |
| Core Regulatory | EED | Binds H3K27me3, allosterically activating EZH2. bmbreports.orgfrontiersin.org |
| Core Accessory | RBBP4, RBBP7 | Histone binding, enhances overall complex activity. encyclopedia.pubfrontiersin.org |
| Associated Factors | AEBP2, JARID2 | Cofactors that can modulate PRC2 recruitment and activity. tandfonline.comnih.gov |
Table 2: Activity of Select EZH2 Inhibitors
| Compound | Type | Mechanism of Action | Target | IC₅₀ |
| This compound | Small Molecule | SAM-Competitive Inhibitor | EZH2 | 0.02 µM nih.govmedchemexpress.com |
| GSK126 | Small Molecule | SAM-Competitive Inhibitor | EZH2 | N/A |
| GSK343 | Small Molecule | SAM-Competitive Inhibitor | EZH2 | 174 ± 84 nM nih.gov |
IC₅₀ represents the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity in vitro. Data for GSK126 is often presented in the context of cellular effects rather than a specific IC₅₀ value in comparative tables.
Dysregulation of EZH2 Expression in Disease States
The aberrant activity and expression of EZH2 are frequently implicated in the development and progression of numerous human cancers. mdpi.comgoogle.com Elevated levels of EZH2 have been observed in a wide range of solid tumors, including prostate, breast, lung, kidney, and bladder cancers, where its overexpression often correlates with advanced disease, aggressiveness, and poor prognosis. aacrjournals.orgnih.govpnas.org In prostate and breast cancer, for instance, EZH2 levels are significantly higher in metastatic and aggressive forms of the disease compared to localized tumors or benign tissue. aacrjournals.orgpnas.org
The primary oncogenic mechanism of EZH2 overexpression is the subsequent increase in H3K27me3 levels, which leads to the transcriptional repression of tumor suppressor genes. aacrjournals.orgmdpi.com This silencing of critical regulatory genes disrupts normal cellular processes, such as cell cycle control and differentiation, thereby promoting uncontrolled cell growth and neoplastic transformation. mdpi.compnas.org
Beyond overexpression, gain-of-function mutations in the SET domain of EZH2 have been identified in certain hematological malignancies, such as follicular lymphoma and diffuse large B-cell lymphoma (DLBCL). nih.govmdpi.com These mutations result in hyper-trimethylation of H3K27, further enhancing the repression of PRC2 target genes and contributing to lymphomagenesis. mdpi.com The dysregulation of EZH2 can also occur through various other transcriptional and post-transcriptional mechanisms, including activation by transcription factors like E2F and the downregulation of regulatory microRNAs. aacrjournals.org In some contexts, EZH2 can also exert its influence independently of its methyltransferase activity, for example by acting as a transcriptional co-activator. mdpi.comnih.gov
EZH2 as a Promising Target for Therapeutic Intervention
Given its critical role in tumorigenesis and its frequent dysregulation in multiple cancers, EZH2 has emerged as a highly promising target for therapeutic intervention. news-medical.netuniv-paris13.fr The development of small-molecule inhibitors that can block the catalytic activity of EZH2 represents a rational approach to counteract its oncogenic effects and reactivate silenced tumor suppressor genes. news-medical.net This strategy has spurred significant research efforts, leading to the discovery of several potent and selective EZH2 inhibitors. mdpi.com
This compound is one such compound, identified as a potent, selective, and cell-active inhibitor of EZH2. nih.govresearchgate.netacs.org It functions as a SAM-competitive inhibitor, meaning it binds to the EZH2 enzyme at the same site as the cofactor SAM, thereby preventing the transfer of a methyl group to H3K27. nih.govmdpi.com Preclinical studies have demonstrated that this compound, along with similar compounds like GSK343, can effectively inhibit EZH2's enzymatic activity, leading to a dose-dependent reduction in global H3K27me3 levels in cancer cells. nih.govgoogle.com This inhibition of EZH2 activity has been shown to suppress the proliferation of cancer cell lines derived from tumors where EZH2 is overexpressed, such as in breast and prostate cancer. nih.govgoogle.comresearchgate.net
The development of this compound and other EZH2 inhibitors has provided valuable chemical tools to further investigate the biological functions of EZH2 and validate it as a "druggable" target. nih.gov The success of the first FDA-approved EZH2 inhibitor, tazemetostat (B611178), for treating certain sarcomas and lymphomas has further solidified the therapeutic potential of this approach. news-medical.netmdpi.com Research continues to explore the application of EZH2 inhibitors, aiming to enhance treatment efficacy and overcome resistance in a variety of cancers. news-medical.netrupress.org
| Compound | Mechanism of Action | Target | Reported Effect | Reference |
|---|---|---|---|---|
| This compound | SAM-Competitive Inhibitor | EZH2 | Potent, selective, and cell-active inhibitor; reduces H3K27me3 levels and inhibits proliferation in breast and prostate cancer cells. | nih.govresearchgate.netmedkoo.com |
| GSK343 | SAM-Competitive Inhibitor | EZH2 | Potent and selective inhibitor; reduces H3K27me3 levels and effectively inhibits proliferation of breast and prostate cancer cells. | nih.govresearchgate.net |
| Tazemetostat (EPZ-6438) | SAM-Competitive Inhibitor | EZH2 (Wild-type and mutant) | FDA-approved for epithelioid sarcoma and follicular lymphoma; potent and orally bioavailable. | news-medical.netmdpi.com |
| GSK126 | SAM-Competitive Inhibitor | EZH2 (Wild-type and mutant) | Highly potent and selective; inhibits proliferation in EZH2 mutant lymphoma cell lines. | nih.govmdpi.com |
| DZNep (3-deazaneplanocin A) | Indirect Inhibitor (SAH Hydrolase Inhibitor) | Global Histone Methylation | Indirectly inhibits EZH2 by causing accumulation of SAH, but is not specific to EZH2. | google.commdpi.com |
Properties
CAS No. |
1346704-13-9 |
|---|---|
Molecular Formula |
C29H35N7O2 |
Molecular Weight |
513.64 |
IUPAC Name |
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole-4-carboxamide |
InChI |
InChI=1S/C29H35N7O2/c1-18(2)36-26-14-22(21-6-7-27(30-15-21)35-10-8-34(5)9-11-35)13-23(25(26)17-32-36)28(37)31-16-24-19(3)12-20(4)33-29(24)38/h6-7,12-15,17-18H,8-11,16H2,1-5H3,(H,31,37)(H,33,38) |
InChI Key |
BAVPIUIORBFWSR-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=C(N3CCN(C)CC3)N=C2)=CC4=C1C=NN4C(C)C)NCC5=C(C)C=C(C)NC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK926; GSK-926; GSK 926; |
Origin of Product |
United States |
Discovery and Initial Characterization of Gsk926
Identification within EZH2 Drug Discovery Programs
GSK926 was developed as part of a focused drug discovery program aimed at identifying inhibitors of EZH2 (Enhancer of Zeste Homologue 2). nih.govresearchgate.netacs.org EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Aberrant activity and overexpression of EZH2 have been linked to the progression of various cancers, making it an attractive therapeutic target. nih.gov The program that yielded this compound began with high-throughput screening of GlaxoSmithKline's compound collection to find initial chemical starting points for EZH2 inhibition. nih.gov This screening led to the identification of a lead compound which was then optimized through structure-activity relationship (SAR) studies to enhance potency and selectivity, ultimately leading to the discovery of this compound. nih.gov
Early Development as a Small Molecule Chemical Tool
From its early stages, this compound was recognized for its potential as a small molecule chemical tool. nih.govresearchgate.netacs.org Such tools are essential for the detailed investigation of the biological roles of specific proteins within complex cellular systems. The development of potent and selective inhibitors like this compound allows researchers to probe the function of EZH2 with a high degree of precision, something that was previously challenging with less specific methods. nih.gov Unlike some earlier compounds that affected EZH2 indirectly, this compound was designed to directly inhibit the enzymatic activity of the PRC2 complex. nih.gov This direct mechanism of action makes it a more reliable tool for studying the specific consequences of EZH2 inhibition.
Classification as a SAM-Competitive Inhibitor of EZH2
A key feature of this compound is its mechanism of action as an S-adenosyl-L-methionine (SAM)-competitive inhibitor. nih.govresearchgate.netmedchemexpress.com SAM is the essential cofactor that provides the methyl group for the methylation reaction catalyzed by EZH2. nih.gov Biochemical mechanism of inhibition studies demonstrated that this compound competes with SAM for binding to the EZH2 enzyme. nih.gov This was confirmed by experiments showing that the IC50 value of the inhibitor increased with higher concentrations of SAM, a characteristic hallmark of competitive inhibition. nih.gov This SAM-competitive nature is a crucial aspect of its classification and distinguishes it from other potential modes of inhibition. nih.gov
Biochemical Potency of this compound
| Parameter | Value | Description |
| IC50 | 0.02 µM | The concentration of this compound required to inhibit 50% of EZH2 enzymatic activity in a biochemical assay. |
| Ki | 7.9 nM | The inhibition constant, representing the intrinsic binding affinity of this compound to the EZH2 enzyme. |
This data is based on in vitro biochemical assays.
The high potency of this compound is further highlighted by its selectivity. When tested against a panel of other SAM-utilizing methyltransferases, this compound showed a high degree of selectivity for EZH2. nih.gov For most other methyltransferases tested, the selectivity was greater than 1000-fold. nih.gov A notable exception is the highly homologous EZH1, for which this compound still demonstrated a significant 125-fold selectivity. nih.gov
Selectivity Profile of this compound against other Methyltransferases
| Methyltransferase | Selectivity (Fold vs. EZH2) |
| EZH1 | 125 |
| MLL4 | >100 |
| PRMT1 | >100 |
| PRMT3 | >100 |
| PRMT4 | >100 |
| PRMT5 | >100 |
| SET7 | 214 |
| SETMAR | >100 |
| SUV39H1 | >100 |
| SUV39H2 | >100 |
This table presents a selection of the selectivity data for this compound.
Cell-Active Properties of this compound
A critical aspect of a chemical tool is its ability to function within a cellular context. This compound was demonstrated to be a cell-active compound, meaning it can penetrate cell membranes and inhibit its target within the cell. nih.govresearchgate.netmedchemexpress.com The cellular activity of this compound was confirmed through immunofluorescent cell imaging assays in cancer cell lines. nih.gov In these experiments, treatment of HCC1806 breast cancer cells with this compound led to a dose-dependent reduction in the levels of nuclear H3K27me3, the direct product of EZH2 activity. nih.gov This confirmed that this compound effectively engages and inhibits EZH2 within a cellular environment, leading to a measurable downstream effect on histone methylation. nih.gov
Cellular Activity of this compound
| Cell Line | Assay | IC50 |
| HCC1806 | H3K27me3 Inhibition | 324 nM |
This data reflects the concentration of this compound required to achieve 50% inhibition of H3K27 trimethylation in the specified cell line.
Mechanism of Action of Gsk926
Molecular Target Specificity: Enhancer of Zeste Homolog 2 (EZH2)
GSK926 is a potent and selective small molecule inhibitor that specifically targets the Enhancer of Zeste Homolog 2 (EZH2). nih.govmedchemexpress.comacs.org EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in gene silencing. nih.govpatsnap.comnih.gov The aberrant activity of EZH2 is linked to the initiation and progression of various cancers, making it an attractive therapeutic target. nih.govnih.gov this compound was identified through a drug discovery program aimed at developing cell-active inhibitors of this histone lysine (B10760008) methyltransferase. nih.govacs.org Its selectivity for EZH2 is a key characteristic, enabling the specific investigation of the biological roles of this enzyme. nih.gov
Inhibitory Mechanism: S-Adenosyl-L-Methionine (SAM)-Competitive Binding
The inhibitory action of this compound on EZH2 is achieved through a competitive binding mechanism with the cofactor S-Adenosyl-L-Methionine (SAM). nih.govmedchemexpress.comacs.org SAM is the universal methyl group donor utilized by histone methyltransferases, including EZH2, to catalyze the methylation of histone proteins. nih.gov Biochemical studies have demonstrated that this compound competes with SAM for binding to the EZH2 active site. nih.govtmu.edu.twnih.gov This competitive inhibition prevents the transfer of a methyl group from SAM to its histone substrate, thereby blocking the enzyme's catalytic function. nih.gov This mode of action is characteristic of a class of EZH2 inhibitors designed to directly interfere with the methyltransferase activity. cancer.gov
Direct Inhibition of PRC2 Enzymatic Activity
This compound directly inhibits the enzymatic activity of the PRC2 complex. nih.gov Unlike some other compounds that may indirectly affect PRC2 function by depleting its subunits, this compound acts as a direct antagonist of the complex's catalytic core, EZH2. nih.gov The PRC2 complex, which also includes core components like EED and SUZ12, is responsible for the methylation of histone H3 on lysine 27 (H3K27). patsnap.com By directly targeting the EZH2 subunit, this compound effectively shuts down the methyltransferase function of the entire PRC2 complex, leading to a reduction in its gene-silencing activities. nih.govpatsnap.com
Impact on Histone H3K27 Trimethylation (H3K27me3) Levels
A direct consequence of EZH2 inhibition by this compound is a significant reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3). nih.govnih.gov H3K27me3 is a hallmark epigenetic modification established by the PRC2 complex, which leads to transcriptional repression of target genes. nih.govnih.gov Elevated levels of H3K27me3 are often observed in various cancers and are associated with poor prognoses. nih.gov By blocking the catalytic activity of EZH2, this compound prevents the formation of this repressive mark, which can alter gene expression patterns and inhibit the proliferation of cancer cells. nih.govcancer.gov
In various cellular models, treatment with this compound has been shown to cause a dose-dependent decrease in nuclear H3K27me3 levels. nih.gov For instance, in HCC1806 breast cancer cells, incubation with this compound for 72 hours resulted in a significant reduction of the H3K27me3 mark. nih.gov This cellular activity demonstrates that this compound is cell-permeable and effectively engages its target within the cellular environment to modulate epigenetic states. nih.gov The ability to reduce global H3K27me3 levels in cancer cells is a key indicator of the on-target efficacy of EZH2 inhibitors like this compound. nih.govoncotarget.com
Comparison of EZH2-targeting Mechanisms within the Compound Class (e.g., GSK343)
This compound and GSK343 are both potent and selective EZH2 inhibitors that share the same maternal structure and a common mechanism of action. nih.govnih.gov Both compounds are SAM-competitive and directly inhibit the enzymatic activity of the PRC2 complex, leading to a reduction in H3K27me3 levels. nih.govacs.org While they are structurally related and functionally similar, there are slight differences in their potencies. nih.govnih.gov GSK343 has been reported to have a slightly greater potency in inhibiting EZH2 methyltransferase activity and cell growth in some cancer cell lines compared to this compound. nih.gov However, both are considered valuable chemical tools for studying EZH2 biology. nih.govacs.org
| Compound | Molecular Target | Inhibitory Mechanism | Effect on H3K27me3 | Cellular H3K27me3 IC50 (HCC1806 cells) |
|---|---|---|---|---|
| This compound | EZH2 | SAM-Competitive | Reduction | 324 ± 174 nM |
| GSK343 | EZH2 | SAM-Competitive | Reduction | 174 ± 84 nM |
Preclinical Biological Activity of Gsk926
Effects on Cellular Proliferation and Growth Inhibition (in vitro)
Preclinical studies have demonstrated that GSK926 can inhibit the proliferation and growth of various cancer cell lines in vitro. nih.govmedchemexpress.comfrontiersin.orgmedchemexpress.comresearchgate.net This effect is attributed to its ability to inhibit EZH2 activity. nih.govnih.gov
Inhibition of Breast Cancer Cell Proliferation
Inhibition of Prostate Cancer Cell Proliferation
Prostate cancer cell proliferation is also inhibited by this compound. nih.govfrontiersin.orgresearchgate.netmdpi.com Similar to breast cancer, prostate cancer cell lines have been used to evaluate the antiproliferative effects of EZH2 inhibitors like this compound and GSK343. nih.gov The prostate cancer cell line LNCaP has been observed to be particularly sensitive to EZH2 inhibition, exhibiting growth IC50 values for this compound in the low micromolar range. nih.gov This suggests that growth inhibition is linked to EZH2 inhibition. nih.gov
Insights from Other Cancer Cell Lines
Beyond breast and prostate cancer, this compound has been noted to inhibit EZH2 signaling, leading to a diminished proliferation rate in other tumor cells. researchgate.net The observed range of growth inhibition potency across different cell lines suggests varying degrees of dependence on EZH2 activity. nih.gov
Here is a table summarizing some reported cellular effects of this compound:
| Cell Line | Type | Effect Type | Value | Compound |
| HCC1806 | Breast Cancer | IC50 | 324 nM | This compound |
| LNCaP | Prostate Cancer | IC50 | 4.5 μM | This compound |
Note: IC50 values represent the concentration of the compound required for 50% inhibition.
Modulation of Gene Expression Profiles through H3K27me3 Reduction
This compound, as a selective EZH2 inhibitor, functions by reducing the levels of H3K27me3. nih.govnih.govnih.gov EZH2-mediated trimethylation of H3K27 is associated with transcriptional repression of target genes. nih.govmedchemexpress.com By inhibiting EZH2 catalytic activity, this compound leads to a decrease in H3K27me3 marks on chromatin. nih.gov This reduction in H3K27me3 can result in the upregulation of expression of genes that were previously silenced by PRC2 activity. nih.gov Studies have shown that incubation of cancer cells with EZH2 inhibitors like this compound leads to dose-dependent reductions in nuclear H3K27me3 levels. nih.gov Achieving nearly complete erasure of H3K27me3 has been suggested as a requirement for significant growth inhibition in some cell lines. nih.gov
Cellular Mechanisms of Action (Beyond H3K27me3)
While the primary mechanism of action for this compound is the inhibition of EZH2 catalytic activity leading to reduced H3K27me3, EZH2 can also function in ways independent of PRC2 and H3K27me3. nih.govresearchgate.netmdpi.com These non-canonical functions involve direct methylation of non-histone proteins or participation in transcriptional complexes. nih.govresearchgate.netmdpi.commdpi.com
Effects on Other Histone or Non-Histone Targets (if applicable to this compound specifically or generally to EZH2 inhibition relevant to this compound's action)
This compound is described as a selective EZH2 inhibitor, demonstrating high selectivity compared to other methyltransferases. nih.govmedchemexpress.comsemanticscholar.org Biochemical studies have shown that this compound is competitive with the cofactor S-adenosyl-L-methionine (SAM) for binding to EZH2. nih.govmedchemexpress.comsci-hub.se This SAM-competitive inhibition is a key aspect of its mechanism. nih.govmedchemexpress.comsci-hub.se While this compound's primary impact is on EZH2-mediated H3K27 trimethylation, the broader implications of EZH2 inhibition can extend to other cellular processes and potential non-histone targets of EZH2. EZH2 has been shown to methylate non-histone proteins such as STAT3 and RORα, influencing their function. researchgate.netmdpi.commdpi.com Additionally, EZH2 can interact with transcription factors and participate in transcriptional activation in a manner independent of its methyltransferase activity or PRC2. nih.govmdpi.com However, the specific effects of this compound on these non-canonical EZH2 functions or other histone/non-histone targets beyond its direct EZH2 catalytic inhibition are not extensively detailed in the provided information, which focuses on its role as a selective EZH2 inhibitor impacting H3K27me3 and cell proliferation.
Selectivity Profile against Other Methyltransferases
Preclinical evaluation of this compound has demonstrated its activity as a selective inhibitor of histone lysine (B10760008) methyltransferase EZH2. This compound functions as a SAM-competitive inhibitor of EZH2. medchemexpress.comnih.gov
Studies investigating the selectivity of this compound against a panel of SAM-utilizing methyltransferases have shown high specificity for EZH2. nih.gov this compound inhibits EZH2 with an IC₅₀ of 0.02 μM and a Kᵢ of 7.9 nM. medchemexpress.com
Compared to most other methyltransferases tested, this compound exhibits a selectivity greater than 1000-fold. nih.gov The primary exception to this high degree of selectivity is EZH1. nih.gov this compound demonstrates 125-fold selectivity for EZH2 over EZH1. nih.gov This differential selectivity is noteworthy given the high degree of sequence identity between EZH1 and EZH2, particularly within the catalytic SET domain. nih.gov
The selectivity profile highlights this compound as a valuable chemical tool for specifically investigating the biological roles of EZH2. nih.govacs.org
Detailed research findings on the selectivity of this compound are summarized in the table below, presenting the inhibitory activity against EZH2 and the observed selectivity against EZH1 and other methyltransferases. The IC₅₀ values represent the concentration of the compound required for 50% inhibition of enzymatic activity and are typically the mean of at least two independent replicates. nih.gov
| Compound | Target Methyltransferase | IC₅₀ (μM) | Kᵢ (nM) | Selectivity vs. EZH2 |
| This compound | EZH2 | 0.02 | 7.9 | - |
| This compound | EZH1 | > 2.5 | - | 125-fold |
| This compound | Most other methyltransferases tested | > 20 | - | > 1000-fold |
*Approximate values derived from fold selectivity data.
Therapeutic Implications and Preclinical Efficacy of Ezh2 Inhibition in Disease Models
Preclinical Oncology Research with GSK926 as a Tool
Preclinical studies utilizing EZH2 inhibitors like this compound have provided significant insights into the role of EZH2 in cancer and the potential of targeting this enzyme for therapeutic benefit. e-crt.orgnih.gov
Role in Cancer Development and Progression
EZH2 plays a crucial role in various aspects of cancer biology, including cell proliferation, differentiation, apoptosis, and DNA damage repair. nih.gov Its main function involves catalyzing H3K27 trimethylation (H3K27me3), which represses the transcription of target genes, such as tumor suppressor genes. nih.gov EZH2 is frequently overexpressed in numerous cancer types and is associated with aggressive disease, metastasis, and drug resistance. e-crt.orge-crt.orgaacrjournals.orgnews-medical.net EZH2 contributes to cancer progression by promoting cell proliferation, inhibiting apoptosis, and enhancing metastatic potential through the repression of tumor suppressor genes and modulation of signaling pathways. news-medical.net It is also closely associated with maintaining cancer stem cell properties and tumor-initiating cell function. e-crt.org Furthermore, EZH2 can influence the tumor microenvironment, affecting immune cells and contributing to an immunosuppressive milieu that favors tumor evasion. news-medical.net Studies have also highlighted non-canonical, methylase-independent functions of EZH2 that contribute to cancer progression. e-crt.orgaacrjournals.org
Studies in Specific Cancer Types (in vitro models)
EZH2 inhibitors, including this compound, have been investigated in various in vitro cancer models to assess their impact on cancer cell growth and viability. This compound, along with GSK343, has been shown to suppress histone H3K27me3 levels and inhibit EZH2 activity in breast and prostate cancer cells in vitro. nih.gov Both GSK343 and this compound have demonstrated the ability to suppress cell growth and induce apoptosis in epithelial ovarian cancer cells in 3-dimensional cultures, as well as inhibit their invasiveness. semanticscholar.org Preclinical studies with other EZH2 inhibitors like tazemetostat (B611178) and CPI-1205 have shown dose-dependent decreases in H3K27me3 and inhibition of cellular proliferation in various non-Hodgkin lymphoma subtypes, including diffuse large B-cell lymphoma (DLBCL) with and without EZH2 mutations. nih.gov
Interactive Data Table: In Vitro Effects of EZH2 Inhibition
| Compound | Target | Cancer Type (in vitro) | Observed Effects | Relevant Citations |
| This compound | EZH2 | Breast Cancer | Suppresses H3K27me3, inhibits EZH2 activity | nih.gov |
| This compound | EZH2 | Prostate Cancer | Suppresses H3K27me3, inhibits EZH2 activity | nih.gov |
| This compound | EZH2 | Epithelial Ovarian Cancer | Suppresses cell growth, induces apoptosis, inhibits invasiveness | semanticscholar.org |
| GSK343 | EZH2 | Breast Cancer | Suppresses H3K27me3, inhibits EZH2 activity | nih.gov |
| GSK343 | EZH2 | Epithelial Ovarian Cancer | Suppresses cell growth, induces apoptosis, inhibits invasiveness | semanticscholar.org |
| Tazemetostat | EZH2 | DLBCL (mutant and wild-type) | Dose-dependent decrease in H3K27me3, inhibits proliferation | nih.gov |
| CPI-1205 | EZH2 | B-cell NHL (mutant and WT) | Alters PRC2 target gene expression, dose and time dependent cell killing | nih.gov |
(Note: This is a representation of data that could be presented in an interactive table format.)
Emerging Roles of EZH2 Inhibition in Non-Oncological Preclinical Models
Beyond its established role in cancer, EZH2 inhibition is being explored in preclinical models of various non-oncological diseases, including neurological and kidney disorders.
Potential in Brain Aging Models
Histone methylation, particularly the H3K27me3 mark established by EZH2, plays a significant role in brain aging. mdpi.com Increased levels of H3K27me3 have been observed during aging, potentially contributing to dysregulation in neuronal functions. mdpi.com EZH2 is involved in regulating cell proliferation and determining neuronal lineage in adult neural stem cells. mdpi.com this compound and GSK343 are considered promising tools for therapeutic potential in brain aging models by reducing H3K27me3 levels and inhibiting EZH2 activity. mdpi.com Studies on EZH2 inhibition have also shown potential in reducing neuroinflammation and improving neurological outcomes in animal models of subarachnoid hemorrhage and chronic stress, including reduced depression-like behaviors and better memory performance. consensus.app EZH2 inhibition has been effective in both young and aged animals in these neuroinflammation models, suggesting broad applicability. consensus.app
Investigations in Kidney Disease Models
EZH2 expression and activity are increased in several animal models of kidney injury, including acute kidney injury (AKI), renal fibrosis, diabetic nephropathy, lupus nephritis, and renal transplantation rejection. frontiersin.orgpnas.org Pharmacological or genetic inhibition of EZH2 has shown potential in ameliorating some of these conditions. frontiersin.orgpnas.org
Studies in specific kidney disease models include:
Acute Kidney Injury (AKI): Inhibition of EZH2 has been shown to alleviate AKI in animal models. frontiersin.org In a murine model of cisplatin-induced AKI, inhibition of EZH2 expression reduced apoptosis of renal tubular cells and ameliorated acute renal injury. frontiersin.org EZH2 was also found to be upregulated in sepsis-induced AKI, and silencing EZH2 could reduce renal tubular injury by decreasing apoptosis and inflammatory response. thno.org
Renal Fibrosis: EZH2 appears to promote fibrosis, and its inhibition reduces TGFβ-Smad signaling pathways and suppresses activation of EGFR and PDGFR pathways. pnas.org Inhibition of EZH2 mitigates renal tubulointerstitial fibrosis in UUO mice. biorxiv.org
Diabetic Nephropathy: While inhibition of EZH2 can alleviate some kidney injuries, pharmaceutical inhibition of EZH2 has been reported to exacerbate mouse diabetic nephropathy, suggesting a context-dependent role. biorxiv.org
Polycystic Kidney Disease: EZH2 expression is significantly upregulated in models of autosomal dominant polycystic kidney disease (ADPKD). springermedizin.de EZH2 inhibition has been shown to attenuate cyst development in cell models and suppress renal cyst growth and protect renal function in mouse models of ADPKD. springermedizin.de Mechanistically, EZH2 mediated cystogenesis by enhancing methylation and activation of STAT3, promoting the cell cycle, and stimulating the Wnt signaling pathway. springermedizin.de
Renal Cell Carcinoma (RCC): RCC originates from renal tubular epithelial cells, and mutation or overexpression of EZH2 has been linked to this malignancy. frontiersin.org
Interactive Data Table: EZH2 Inhibition in Preclinical Kidney Disease Models
| Kidney Disease Model | EZH2 Expression/Activity | Effect of EZH2 Inhibition | Relevant Citations |
| Acute Kidney Injury (AKI) | Increased | Alleviates AKI, reduces apoptosis, reduces inflammation | frontiersin.orgthno.org |
| Renal Fibrosis | Increased | Ameliorates fibrosis, reduces profibrotic signaling | pnas.orgbiorxiv.org |
| Diabetic Nephropathy | Increased | Exacerbates disease (in one mouse model) | biorxiv.org |
| Polycystic Kidney Disease | Upregulated | Attenuates cyst development, suppresses cyst growth, protects renal function | springermedizin.de |
| Renal Cell Carcinoma (RCC) | Linked to overexpression | Potential therapeutic target | frontiersin.org |
(Note: This is a representation of data that could be presented in an interactive table format.)
Preclinical Resistance Mechanisms to EZH2 Inhibitors (General Context)
Resistance to targeted therapies, including EZH2 inhibitors, is a significant challenge in cancer treatment. news-medical.netnih.govoncotarget.com Studies have identified several mechanisms that can contribute to acquired resistance to EZH2 inhibitors in preclinical models.
Two major mechanisms driving acquired resistance include the activation of prosurvival pathways and secondary mutations in target proteins that prevent drug binding. nih.gov In DLBCL cells resistant to EZH2 inhibitors like GSK126 and EPZ-6438, activation of the insulin-like growth factor 1 receptor (IGF-1R), MEK, and phosphoinositide-3-kinase (PI3K) pathways was observed. nih.govnih.gov Constitutive activation of these pathways was sufficient to confer resistance. nih.govnih.gov
Acquired mutations in the EZH2 gene itself can also confer resistance by preventing the inhibitor from binding to the mutated EZH2 protein. nih.govoncotarget.comnih.gov For example, mutations in the EZH2 D1 domain (e.g., Y111 and I109) have been identified that confer resistance to EZH2 inhibitors like EPZ-6438 and GSK126. oncotarget.com These mutations can block drug binding to both wild-type and certain mutant EZH2 alleles. oncotarget.com
Furthermore, resistance mechanisms can involve alterations in chromatin regulators. In SMARCB1-mutant cancers, loss of the chromatin regulator NSD1 has been shown to cause resistance to EZH2 inhibition. stjude.org Inhibiting KDM2A, a gene that opposes NSD1 function, was found to restore sensitivity to EZH2 inhibition in these resistant cells. stjude.org
These preclinical studies highlight the complexity of resistance to EZH2 inhibitors and suggest potential strategies to overcome it, such as targeting alternative pathways or developing inhibitors that can overcome specific resistance-conferring mutations. nih.govoncotarget.comstjude.org
Activation of Prosurvival Pathways (e.g., IGF-1R, MEK, PI3K)
Activation of prosurvival signaling pathways, such as the Insulin-Like Growth Factor 1 Receptor (IGF-1R), MEK, and Phosphoinositide-3-kinase (PI3K) pathways, has been identified as a significant mechanism of resistance to EZH2 inhibitors nih.govnih.govaacrjournals.orgresearchgate.netd-nb.info. Studies, particularly in diffuse large B-cell lymphoma (DLBCL), have shown that resistant cells exhibit activation of these pathways nih.govnih.gov. Constitutive activation of the IGF-1R, MEK, or PI3K pathways can be sufficient to confer resistance to EZH2 inhibitors nih.govnih.gov.
Activation of the PI3K/AKT and MAPK pathways has been shown to decrease the expression of proapoptotic proteins like TNFSF10 and BAD through a FOXO3-dependent mechanism, which is necessary for the antitumor effects of EZH2 inhibitors like GSK126 nih.gov. This suggests that these pathways can bypass the apoptotic signals normally induced by EZH2 inhibition. Furthermore, the activation of IGF-1R, MEK, or PI3K can induce resistance to EZH2 inhibitors, such as GSK126, through a mechanism that is independent of H3K27me3 levels nih.gov.
Acquired EZH2 Mutations
Acquired mutations within the EZH2 gene itself represent another key mechanism of resistance to EZH2 inhibitors nih.govnih.govnih.govoncotarget.com. These mutations can prevent the binding of the inhibitor to the EZH2 enzyme, thereby restoring or maintaining its methyltransferase activity in the presence of the drug nih.govnih.gov.
Multiple acquired mutations have been identified in EZH2 inhibitor-resistant cell lines nih.govnih.gov. For instance, mutations like EZH2 C663Y and EZH2 Y726F have been shown to confer resistance to EZH2 inhibitors such as GSK126 and EPZ-6438 nih.gov. Cellular thermal shift assays have revealed that these acquired mutations can prevent the binding of EZH2 inhibitors to the mutant EZH2 protein nih.govnih.gov. Mutations in the EZH2 D1 domain, specifically at residues Y111 and I109, have also been identified as a hotspot for secondary mutations that confer acquired resistance to EZH2 inhibitors like EPZ-6438 and GSK126 nih.govoncotarget.com. These findings indicate that alterations in the EZH2 protein structure can directly impede the effectiveness of targeted inhibitors.
Methodological Approaches in Studying Gsk926
In vitro Biochemical Assays
In vitro biochemical assays are fundamental for characterizing the direct interaction between GSK926 and its target enzymes, such as EZH2. These assays provide insights into the potency and mechanism of inhibition.
Enzyme Activity Assays
Enzyme activity assays are used to measure the ability of this compound to inhibit the catalytic activity of EZH2. These assays typically involve incubating the enzyme (often as part of the PRC2 complex) with its substrate (e.g., a peptide or nucleosome containing histone H3) and the methyl donor S-adenosyl-L-methionine (SAM) in the presence of varying concentrations of this compound. The level of the methylated product, H3K27me3, is then quantified. nih.govplos.org
Studies have shown that this compound is a potent inhibitor of EZH2 enzymatic activity. For instance, this compound has been reported to have an IC50 value of 0.02 μM and a Ki of 7.9 nM against EZH2. medchemexpress.com Another study reported IC50 values for this compound against EZH2 in the range of 324 ± 174 nM. nih.govresearchgate.net These assays are crucial for determining the concentration of this compound required to achieve a certain level of enzyme inhibition.
Substrate and Cofactor Competition Studies
To understand how this compound inhibits EZH2, competition studies are performed with the enzyme's substrates and cofactors. EZH2 catalyzes the transfer of a methyl group from the cofactor SAM to the lysine (B10760008) residue on histone H3. nih.govnih.gov
Biochemical mechanism of inhibition studies have demonstrated that this compound is competitive with the cofactor SAM. This indicates that this compound binds to the same site on the EZH2 enzyme as SAM, thereby preventing SAM from binding and donating a methyl group. nih.govnih.gov Conversely, this compound has been found to be noncompetitive with peptide or nucleosome substrates. nih.govacs.org This suggests that this compound does not directly interfere with the binding of the histone H3 substrate to EZH2.
Cell-Based Assays
Cell-based assays are essential for evaluating the effects of this compound in a more biologically relevant context, using living cells. These assays assess the compound's ability to penetrate cells and modulate EZH2 activity and downstream cellular processes.
Histone H3K27me3 Immunofluorescence Imaging
Immunofluorescence imaging is a key cell-based assay used to directly visualize and quantify the levels of H3K27me3 in cells treated with this compound. This method utilizes antibodies specific for H3K27me3 to stain the modified histone, which can then be detected using fluorescence microscopy. nih.govactivemotif.comgenetex.comresearchgate.net
Incubation of cancer cells, such as HCC1806 breast cancer cells, with EZH2 inhibitors like this compound leads to dose-dependent reductions in nuclear H3K27me3 levels. nih.gov This assay provides a direct measure of the cellular target engagement and efficacy of this compound in reducing the key epigenetic mark regulated by EZH2. At higher doses (>1000 nM), greater than 90% inhibition of global H3K27me3 has been achieved with compounds like this compound. nih.gov
Cell Proliferation and Viability Assays
Cell proliferation and viability assays are used to determine the impact of this compound on cancer cell growth and survival. These assays measure the number of living cells or their metabolic activity after treatment with the compound. Common methods include using reagents like MTT, XTT, WST-1, or by monitoring DNA synthesis through techniques like BrdU or EdU incorporation. sigmaaldrich.comcellbiolabs.com
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. nih.govmdpi.com For example, in a 6-day proliferation assay, this compound demonstrated inhibitory effects on the growth of these cell lines. nih.gov The potency of this compound in inhibiting cell growth can vary depending on the cell line, suggesting a spectrum of dependence on EZH2 activity among different cancer types. nih.gov The observed growth inhibition is consistent with this compound's activity as an EZH2 methyltransferase inhibitor. nih.gov
Cell Cycle Analysis
Cell cycle analysis is performed to investigate how this compound affects the progression of cells through the different phases of the cell cycle (G1, S, G2, M). This is typically done using flow cytometry after staining the cell's DNA with a fluorescent dye like propidium (B1200493) iodide. tandfonline.comnih.gov Changes in the distribution of cells within these phases can indicate whether the compound is causing cell cycle arrest or promoting apoptosis. nih.gov
Research using EZH2 inhibitors, such as GSK126 (a related compound), has shown that they can induce G0/G1 cell cycle arrest in cancer cells. nih.gov While specific detailed findings for this compound on cell cycle analysis were less prominent in the search results compared to other assays, the general mechanism of EZH2 inhibition by compounds like this compound is linked to influencing cell cycle regulation. nih.govsemanticscholar.org Further detailed studies would be needed to precisely characterize the effects of this compound on cell cycle distribution in various cell lines.
Apoptosis Induction Studies
Research has indicated that this compound can induce apoptosis in certain cancer cell lines. Both this compound and GSK343, another EZH2 inhibitor, have been shown to suppress cell growth and induce apoptosis in epithelial ovarian cancer cells in 3-dimensional cultures nih.gov. The induction of apoptosis is a significant outcome in cancer research, suggesting a potential mechanism by which EZH2 inhibition can exert anti-tumor effects. Studies have also explored the role of EZH2 inhibition in sensitizing cancer cells to chemotherapy, leading to increased apoptosis mdpi.com. For instance, silencing EZH2 has been shown to enhance cisplatin-induced apoptosis in lung cancer cell lines, potentially by upregulating pro-apoptotic proteins like PUMA mdpi.com. While this compound's direct role in these sensitization studies is not always explicitly detailed, its function as an EZH2 inhibitor places it within this research context.
Biophysical Characterization Techniques (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))
Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are crucial for characterizing the binding interactions between small molecules like this compound and their target proteins, such as EZH2. These methods provide quantitative data on binding affinity (dissociation constant, KD), kinetics (association and dissociation rates, ka and kd), and thermodynamics (enthalpy and entropy changes) readcrystalbio.comnih.govparalab-bio.esscilifelab.se.
While specific published data detailing ITC or SPR studies solely focused on this compound binding to EZH2 were not extensively found in the search results, these techniques are standard in the field of drug discovery and characterization of enzyme inhibitors. For example, a study characterizing a different SETD8 inhibitor utilized both ITC and SPR to determine binding affinity and kinetics, demonstrating the consistency between the two methods acs.org. SPR is particularly useful for both screening and detailed interaction studies, providing information on binding kinetics (ka and kd) and affinity (KD) nih.gov. ITC, on the other hand, is valuable for obtaining thermodynamic parameters in addition to binding affinity, without the need for labeling or immobilization readcrystalbio.comnih.gov. Given that this compound was identified through a drug discovery program targeting EZH2 and characterized as a potent and selective inhibitor, it is highly probable that such biophysical studies were conducted as part of its development and characterization, although the specific data may be reported in less accessible formats or broader studies.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity acs.orgoup.comresearchgate.net. For this compound and related EZH2 inhibitors, SAR studies have been conducted to identify key structural features responsible for their potency and selectivity.
Preliminary SAR studies on compounds including this compound have indicated that the pyridone moiety, the 4,6-disubstitution pattern on the pyridone, the linking amide, and a branched alkyl group at the 1-position of the azaindazole core are important for the pharmacophore nih.gov. Conversely, the removal of the aza group at the 7-position of the azaindazole core did not result in a loss of EZH2 inhibitory activity nih.gov. These findings highlight specific regions of the this compound molecule that are critical for its interaction with EZH2 and its inhibitory function. Such studies are essential for optimizing the potency, selectivity, and other pharmacological properties of inhibitor compounds.
High-Throughput Screening Methodologies
High-throughput screening (HTS) is a widely used approach in drug discovery to rapidly test large libraries of chemical compounds for a desired biological activity google.comresearchgate.netacs.org. This compound was identified as a potent and selective EZH2 inhibitor through a high-throughput screening of the GSK compound collection nih.govnih.gov.
HTS methodologies typically involve automated systems to perform biochemical or cell-based assays in a miniaturized format, such as 96- or 384-well plates researchgate.net. Screening against the recombinant PRC2 complex or cell-based assays measuring H3K27me3 levels are common approaches for identifying EZH2 inhibitors nih.govacs.org. The identification of this compound from a large compound collection underscores the effectiveness of HTS in discovering novel chemical scaffolds with desired biological activities. The initial hit identified from the HTS, compound 1, served as a starting point for optimization studies that led to compounds like this compound and GSK343 nih.gov. Biochemical mechanism of inhibition studies showed that this initial hit was competitive with the cofactor SAM nih.gov.
Limitations As a Research Tool and Future Academic Research Directions
Pharmacokinetic Limitations Restricting In vivo Studies
A significant constraint on the application of GSK926 in live organism studies stems from its unfavorable pharmacokinetic properties. These limitations have necessitated the development of compounds with improved profiles for in vivo research and potential therapeutic development.
Preclinical pharmacokinetic studies, particularly in models such as rats, have revealed that this compound exhibits high clearance rates. This rapid elimination from the system limits its exposure and consequently its efficacy in vivo google.comnih.govresearchgate.net. The high clearance observed in rat PK studies for compounds like this compound and GSK343 significantly restricted their use in in vivo settings, primarily confining their utility to in vitro investigations google.comnih.gov. This characteristic highlighted the need for developing EZH2 inhibitors with more favorable absorption, distribution, metabolism, and excretion (ADME) properties for successful translation into in vivo models and ultimately, clinical applications.
Utility as an In Vitro Chemical Probe for EZH2 Biology
Despite its in vivo limitations, this compound has proven valuable as a chemical probe for dissecting EZH2 biology in vitro. As a potent, selective, and cell-active inhibitor, it has been utilized to modulate EZH2 activity in cellular contexts and study the downstream effects on gene expression and cellular processes researchgate.netnih.gov. This compound, alongside GSK343, is recognized as a small molecule chemical tool useful for further exploring the biology of EZH2 nih.gov. These compounds, identified as potent, selective, and cell-active EZH2 inhibitors, have contributed to research by enabling the selective reduction of H3K27me3 levels in cells nih.govnih.gov. Their use in in vitro studies, such as proliferation assays in breast and prostate cancer cell lines, has helped demonstrate the link between EZH2 inhibition and reduced cancer cell growth nih.gov.
Development of Next-Generation EZH2 Inhibitors and Dual Inhibitors (Contextual)
The insights gained from studying early EZH2 inhibitors like this compound, particularly regarding their limitations, have been instrumental in driving the development of next-generation inhibitors with improved properties. This includes compounds with enhanced potency, selectivity, and more favorable pharmacokinetic profiles, as well as dual inhibitors targeting both EZH2 and its homolog EZH1. The development of more potent and orally bioavailable EZH2 inhibitors, such as Tazemetostat (B611178) and GSK126, followed the identification of earlier compounds like this compound and GSK343 nih.govacs.orgnih.gov. These later-generation inhibitors often possess improved pharmacokinetic properties, making them more suitable for in vivo studies and clinical evaluation nih.govacs.org. The recognition that EZH1 can compensate for EZH2 inhibition has also led to the development of dual EZH1/2 inhibitors, representing a subsequent advancement in targeting PRC2 activity hanmipharm.comhanmipharm.comaacrjournals.org.
Exploration of EZH2-Independent Biological Roles
Research utilizing chemical probes and other methodologies has expanded the understanding of EZH2 beyond its canonical role within the Polycomb Repressive Complex 2 (PRC2) in depositing the repressive H3K27me3 mark. Studies are increasingly exploring EZH2's non-canonical, H3K27me3-independent functions, which include methylating non-histone proteins and acting as a transcriptional co-activator e-crt.orgmdpi.come-crt.orgnih.govnih.govfrontiersin.org. These functions can occur independently of the PRC2 complex and its methyltransferase activity, influencing gene expression and cellular processes through diverse mechanisms, such as interacting with transcription factors nih.govnih.gov. The exploration of these EZH2-independent roles represents a significant area of ongoing academic research, seeking to fully elucidate the multifaceted contributions of EZH2 to cellular biology and disease mdpi.comnih.gov.
Combinatorial Preclinical Research Strategies (Contextual)
Preclinical research strategies are increasingly focusing on combining EZH2 inhibitors with other therapeutic modalities to enhance anti-tumor efficacy and overcome resistance mechanisms. While this compound itself may not be the primary agent in these combinations due to its pharmacokinetic profile, the broader understanding of EZH2 inhibition, partly informed by studies using compounds like this compound, underpins the rationale for these combinatorial approaches. Preclinical studies are actively investigating combinations of EZH2 inhibitors with various agents, including immunotherapy, targeted therapies, and chemotherapy, to explore synergistic effects aacrjournals.orgecancer.orgfnih.orgvolition.comnih.govfrontiersin.orgmdpi.com. These strategies aim to leverage the impact of EZH2 inhibition on chromatin structure and gene expression to improve responses to other treatments, particularly in solid tumors where single-agent EZH2 inhibition has shown limited efficacy nih.gov.
Advanced Methodologies for Studying EZH2 Function and Inhibition
The study of EZH2 function and the evaluation of inhibitors like this compound have benefited from the application of advanced molecular and cellular methodologies. Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq), including quantitative approaches like ChIP-Rx, are employed to map histone modifications like H3K27me3 and assess the impact of EZH2 inhibition on chromatin states nih.govpnas.org. Molecular docking simulations are used to understand the binding interactions of inhibitors with EZH2 plos.org. Cellular assays, including western blotting to measure protein levels (e.g., H3K27me3), immunofluorescence, and proliferation assays, are routinely used to evaluate the cellular effects of EZH2 inhibition nih.govnih.govmdpi.com. Furthermore, genetic tools like shRNA knockdown and CRISPR knockout are utilized to perturb EZH2 expression and study the resulting biological consequences mdpi.comoup.com. These methodologies collectively provide powerful tools for investigating EZH2 biology and the mechanisms of action of its inhibitors.
Q & A
Q. What experimental models are recommended for assessing GSK926's inhibitory effects on EZH2 in cancer research?
- Methodological Answer : Use validated cancer cell lines (e.g., HCC1806, Sk-BR-3, ZR-75-1 for breast cancer; DU145, PC3 for prostate cancer) to evaluate dose-dependent inhibition of H3K27me3, a histone modification marker for EZH2 activity. Include DMSO controls and measure cell viability via assays like MTT or flow cytometry. Prioritize cell lines with confirmed EZH2 overexpression to ensure target relevance .
Q. How should researchers determine appropriate concentrations of this compound for in vitro studies?
- Methodological Answer : Conduct preliminary dose-response experiments using a logarithmic concentration range (e.g., 10 nM–100 µM). Calculate IC50 values via nonlinear regression analysis, comparing results to established inhibitors like GSK343. Validate using Western blotting for H3K27me3 reduction (e.g., ≥50% reduction at 469 nM GSK343 vs. lower concentrations for this compound) .
Q. What validation methods are critical for confirming target engagement of this compound in cellular assays?
- Methodological Answer : Combine biochemical assays (e.g., EZH2 enzymatic activity tests) with phenotypic readouts like cell proliferation arrest. Use siRNA-mediated EZH2 knockdown as a positive control to distinguish specific effects from off-target activity. Cross-validate with mass spectrometry to confirm histone methylation changes .
Q. Which biomarkers are most reliable for evaluating this compound's pharmacological activity in preclinical models?
- Methodological Answer : Quantify H3K27me3 levels via immunoblotting or immunofluorescence as a direct biomarker. Secondary biomarkers include cell cycle arrest markers (e.g., p21, cyclin D1) and apoptosis markers (e.g., cleaved caspase-3). For in vivo models, monitor tumor volume reduction and metastatic inhibition in xenografts .
Q. How can researchers optimize assay conditions to minimize variability in this compound dose-response experiments?
- Methodological Answer : Standardize cell passage numbers, serum concentrations, and incubation times. Include technical replicates and plate controls (e.g., untreated, DMSO-only wells). Use automated liquid handling systems to reduce pipetting errors. Validate results across ≥3 independent experiments .
Advanced Research Questions
Q. How should researchers address contradictory IC50 values for this compound across different cancer cell lines?
- Methodological Answer : Investigate cell line-specific factors such as EZH2 mutation status, epigenetic background, or compensatory pathways (e.g., EZH1 expression). Perform RNA sequencing to identify transcriptomic differences and validate using isogenic cell lines with CRISPR-edited EZH2 variants .
Q. What strategies are effective for distinguishing on-target versus off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ chemical proteomics (e.g., affinity pulldown with this compound-biotin conjugates) to identify interacting proteins. Combine with CRISPR-Cas9 screens to assess gene dependencies. Use rescue experiments with wild-type EZH2 overexpression to confirm specificity .
Q. How can computational modeling be integrated with experimental data to predict this compound's tissue distribution?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using parameters like logP, plasma protein binding, and tissue permeability. Validate predictions with LC-MS/MS measurements in rodent tissues. Incorporate enzyme expression data (e.g., CYP450 isoforms) to refine metabolic stability predictions .
Q. What orthogonal approaches are necessary to validate epigenetic modifications induced by this compound?
- Methodological Answer : Combine ChIP-seq for H3K27me3 genome-wide profiling with ATAC-seq to assess chromatin accessibility changes. Validate locus-specific effects using CRISPR-dCas9-mediated transcriptional activation/repression. Cross-reference with RNA-seq data to link methylation changes to gene expression .
Q. How should researchers design longitudinal studies to assess acquired resistance mechanisms to this compound?
- Methodological Answer : Generate resistant cell lines via chronic exposure to sublethal this compound doses. Perform whole-exome sequencing and methylome profiling to identify mutations or epigenetic adaptations. Test combination therapies (e.g., this compound + BET inhibitors) to overcome resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
